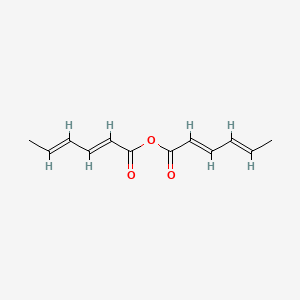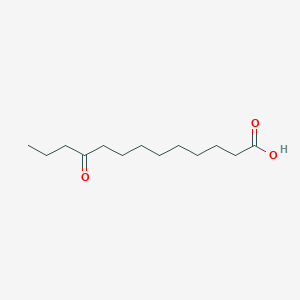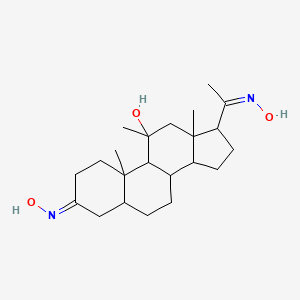
2,3-Dihydro-1H-phenalene
Descripción general
Descripción
El 2,3-Dihidro-1H-fenaleno es un compuesto orgánico con la fórmula molecular C13H12. Es un hidrocarburo aromático policíclico que está estructuralmente relacionado con el fenaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,3-Dihidro-1H-fenaleno típicamente implica la hidrogenación del fenaleno. Este proceso se puede llevar a cabo utilizando un catalizador de paladio bajo gas hidrógeno a temperaturas y presiones elevadas. Otro método implica la reducción del fenaleno usando sodio en amoníaco líquido .
Métodos de producción industrial: La producción industrial de 2,3-Dihidro-1H-fenaleno sigue rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas asegura rendimientos y pureza más altos del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2,3-Dihidro-1H-fenaleno se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar fenaleno-1,3-diona.
Reducción: La reducción adicional puede conducir a la formación de hidrocarburos totalmente saturados.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de alquilación y acilación de Friedel-Crafts son típicas, usando cloruro de aluminio como catalizador.
Principales productos formados:
Oxidación: Fenaleno-1,3-diona.
Reducción: Hidrocarburos saturados.
Sustitución: Diversos derivados alquilados y acílicos.
Aplicaciones Científicas De Investigación
El 2,3-Dihidro-1H-fenaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de hidrocarburos aromáticos policíclicos más complejos.
Biología: Los estudios han demostrado su potencial como fotosensibilizador en la terapia fotodinámica.
Medicina: Se está investigando su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros materiales orgánicos
Mecanismo De Acción
El mecanismo de acción del 2,3-Dihidro-1H-fenaleno implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, se ha demostrado que sus derivados inhiben la familia de proteínas BCL-2, que están involucradas en la regulación de la apoptosis. Esta inhibición puede conducir a la inducción de la muerte celular en las células cancerosas .
Compuestos similares:
1-Oxo-1H-fenaleno-2,3-dicarbonitrilo: Conocido por su reactividad oxidativa única y aplicaciones en detección fluorescente y química medicinal.
Fenalenona: Utilizada como fotosensibilizador en la terapia fotodinámica antimicrobiana.
Derivados de indol: Ampliamente estudiados por sus actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antimicrobianas.
Singularidad: El 2,3-Dihidro-1H-fenaleno destaca por su estabilidad y versatilidad para someterse a diversas reacciones químicas.
Comparación Con Compuestos Similares
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative reactivity and applications in fluorescent sensing and medicinal chemistry.
Phenalenone: Used as a photosensitizer in antimicrobial photodynamic therapy.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness: 2,3-Dihydro-1H-phenalene stands out due to its stability and versatility in undergoing various chemical reactions.
Propiedades
IUPAC Name |
2,3-dihydro-1H-phenalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-2,4-6,8H,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLVRYWFYXZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C(=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197324 | |
| Record name | 2,3-Dihydro-1H-phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-58-3 | |
| Record name | 2,3-Dihydro-1H-phenalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-phenalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1H-phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-phenalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)





![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)



![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)



